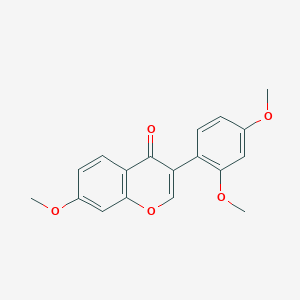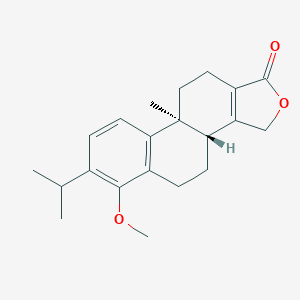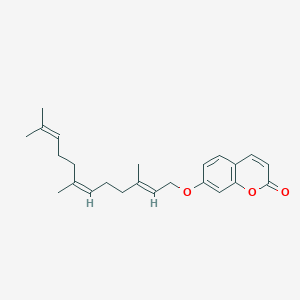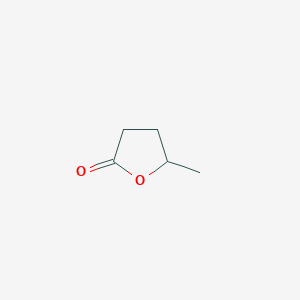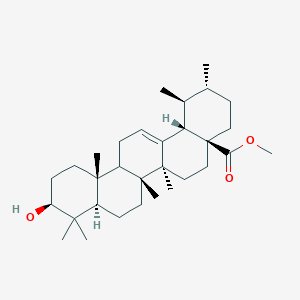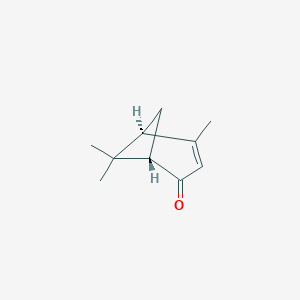
Xanthurenic acid
Descripción general
Descripción
Xanthurenic acid, also known as xanthurenate, is a metabolic intermediate that accumulates and is excreted by pyridoxine (vitamin B6) deficient animals after the ingestion of tryptophan . It is suspected to be an endogenous agonist for Group II metabotropic glutamate receptors in humans .
Synthesis Analysis
Xanthurenic acid is a metabolite of the kynurenine pathway (KP) synthesized in the brain from dietary or microbial tryptophan . It crosses the blood-brain barrier through carrier-mediated transport . Acute local/microdialysis-infusions of XA dose-dependently stimulate dopamine release in the rat prefrontal cortex .Molecular Structure Analysis
Xanthurenic acid forms Cu2+, Zn2+, Fe2+ and Fe3+ salts . In certain compounds, xanthurenic acid acts as a tridentate ligand forming a neutral mononuclear complex of square-pyramidal geometry with two water molecules .Chemical Reactions Analysis
Xanthurenic acid is known to be a potent VGLUT inhibitor, thereby preventing the movement of glutamate from the cytoplasm into synaptic vesicles . This action is mediated via competitive blockade of vesicular glutamate transporters .Physical And Chemical Properties Analysis
Xanthurenic acid has been studied using steady-state and time-resolved optical methods as well as quantum chemistry calculations .Aplicaciones Científicas De Investigación
Xanthurenic Acid: A Comprehensive Analysis of Scientific Research Applications
Metal Ion Adsorption: Xanthurenic acid can be used as a substrate for the synthesis of adsorbents for metal ions. Specifically, silica-gel functionalized with xanthurenic acid has been developed for this purpose, showcasing its utility in the field of material science and environmental cleanup .
Fluorescent Sensors for Magnesium: In living cells, xanthurenic acid derivatives have been utilized as fluorescent sensors for magnesium ions. This application is particularly valuable in biological research and medical diagnostics, where understanding magnesium’s role is crucial .
Potassium Ion Fluorosensor: As a natural molecule, xanthurenic acid has been developed as an efficient “turn-on” fluorosensor for potassium ions in aqueous solutions. This highlights its potential in analytical chemistry for detecting and measuring potassium levels .
Malaria Research: Xanthurenic acid has been shown to induce gametogenesis of Plasmodium falciparum, the parasite responsible for malaria. This finding is significant for parasitology and could inform strategies to combat malaria transmission .
Neurological Studies: In the central nervous system (CNS), xanthurenic acid is synthesized from dietary or microbial tryptophan and crosses the blood-brain barrier. Its role in brain intercellular signaling is a subject of ongoing research, with implications for understanding various neurological conditions .
6. Oxidizing Properties and Metal Ion Complexation Xanthurenic acid’s oxidizing properties and its ability to complex certain metal ions are of interest in fields such as neurochemistry and toxicology. Its detoxifier capacity for 3-hydroxykynurenine, its brain precursor, is also noteworthy .
Mecanismo De Acción
Target of Action
Xanthurenic acid (XA) is a metabolite of the kynurenine pathway (KP) and is known to interact with several targets in the central nervous system (CNS). It primarily targets Group II metabotropic glutamate receptors (mGlu2 and mGlu3) . XA also interacts with G protein-dependent XA-receptor, glutamate transporter, and metabotropic receptors . These targets play a crucial role in modulating neurotransmission and neuromodulation in the brain .
Mode of Action
XA’s interaction with its targets results in various changes in the CNS. It is known to be a potent VGLUT inhibitor , preventing the movement of glutamate from the cytoplasm into synaptic vesicles . This action is mediated via competitive blockade of vesicular glutamate transporters . Furthermore, XA stimulates cerebral dopamine (DA) release, contrary to its structural analog, kynurenic acid (KYNA) .
Biochemical Pathways
XA is an intermediate of the kynurenine pathway (KP), synthesized in the brain from dietary or microbial tryptophan . Its precursor, 3-hydroxykynurenine (3-HK), comes from the metabolism of kynurenine via kynurenine monooxygenase (KMO), which governs the balance between KYNA and XA . The modulation of these pathways and their downstream effects are suspected to influence the pathophysiological mechanisms of neuropsychiatric and/or neurodegenerative diseases .
Pharmacokinetics
XA crosses the blood-brain barrier through carrier-mediated transport . Peripheral or intraperitoneal administration of XA has been shown to enhance intra-cerebral XA concentrations (about 200% increase after 50 mg/kg XA i.p), indicating its bioavailability .
Result of Action
The molecular and cellular effects of XA’s action are significant. Acute local/microdialysis-infusions of XA dose-dependently stimulate dopamine release in the rat prefrontal cortex . This stimulatory effect is blocked by XA-receptor antagonist NCS-486 . Furthermore, repeated/daily administrations of XA reduce the number of spontaneously firing dopaminergic neurons in the ventral tegmental area by 43% .
Action Environment
The action, efficacy, and stability of XA can be influenced by various environmental factors. For instance, the presence of XA in the brain comes from the local metabolism of tryptophan from the diet and gut microbiome . Therefore, dietary and microbial factors can significantly influence the action of XA. Furthermore, the KYNA/XA ratio, influenced by the balance of their synthesis, could be fundamental in the regulation of brain glutamate and DA release .
Safety and Hazards
Direcciones Futuras
The kynurenine pathway (KP) is regulated by, and in turn regulates multiple other physiological systems that are commonly disrupted in psychiatric disorders, including endocrine, metabolic, and hormonal systems . Future directions in exploiting toxic metabolites to kill cancer cells have been discussed .
Propiedades
IUPAC Name |
8-hydroxy-4-oxo-1H-quinoline-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c12-7-3-1-2-5-8(13)4-6(10(14)15)11-9(5)7/h1-4,12H,(H,11,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZONXHGGPHHIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)NC(=CC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90207728 | |
| Record name | Xanthurenic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90207728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Xanthurenic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000881 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Xanthurenic acid | |
CAS RN |
59-00-7 | |
| Record name | Xanthurenic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59-00-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Xanthurenic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059007 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | xanthurenic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401570 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Xanthurenic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90207728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,8-dihydroxyquinoline-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.373 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | XANTHURENIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58LAB1BG8J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Xanthurenic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000881 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
289 °C | |
| Record name | Xanthurenic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000881 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






